molecular formula C32H29N3O5S2 B10893477 Ethyl 2-[({[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate

Ethyl 2-[({[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate

Cat. No.: B10893477
M. Wt: 599.7 g/mol
InChI Key: XOBIPCQDGILANI-UHFFFAOYSA-N
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Description

Ethyl 2-[({[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 2-[({[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) in the Paal–Knorr synthesis .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Ethyl 2-[({[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[({[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

  • Tipepidine
  • Tiquizium Bromide
  • Timepidium Bromide
  • Dorzolamide
  • Tioconazole
  • Citizolam
  • Sertaconazole Nitrate
  • Benocyclidine

Uniqueness

What sets Ethyl 2-[({[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate apart is its unique structural features and the specific functional groups it contains.

Properties

Molecular Formula

C32H29N3O5S2

Molecular Weight

599.7 g/mol

IUPAC Name

ethyl 2-[[2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C32H29N3O5S2/c1-4-40-32(37)29-23-6-5-7-27(23)42-31(29)35-28(36)18-41-30-25(17-33)24(19-8-12-21(38-2)13-9-19)16-26(34-30)20-10-14-22(39-3)15-11-20/h8-16H,4-7,18H2,1-3H3,(H,35,36)

InChI Key

XOBIPCQDGILANI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=C(C(=CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C#N

Origin of Product

United States

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